molecular formula C23H20N4O3 B2702107 N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326931-83-2

N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

Cat. No. B2702107
CAS RN: 1326931-83-2
M. Wt: 400.438
InChI Key: JGQGBKUBZHKXCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions of aniline derivatives and acylation reactions . For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-choloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .


Molecular Structure Analysis

The molecular structure of similar compounds is often characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve acylation reactions . For example, N-(3-Amino-4-methylphenyl)benzamide was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques such as mass spectrometry and gas chromatography .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of 1,3,4-oxadiazole derivatives are well-documented, showcasing the compound's versatility in chemical reactions and the ability to create various derivatives with potential for scientific research applications. For instance, studies have demonstrated the synthesis of novel 1,3,4-oxadiazole derivatives containing benzimidazole and other functional groups, highlighting the structural diversity and potential for targeted biological activities (Li Ying-jun, 2012).

Biological and Pharmacological Activities

  • Compounds featuring the 1,3,4-oxadiazole core have been evaluated for various biological activities. Notably, substituted 1,3,4-oxadiazoles have demonstrated significant anti-inflammatory activity, suggesting potential applications in developing anti-inflammatory agents (L. Nargund, G. R. Reddy, V. Hariprasad, 1994).
  • Another study focused on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, highlighting their antimicrobial and hemolytic activities. This research underscores the compound's potential as a basis for developing new antimicrobial agents with reduced toxicity (Samreen Gul et al., 2017).
  • The role of 1,3,4-oxadiazole derivatives in cancer research has also been explored, with certain compounds being investigated for their ability to inhibit specific proteins associated with cancer cell proliferation. This suggests the possibility of developing targeted anticancer therapies based on such chemical structures (Ishan I. Panchal, R. Rajput, Ashish D. Patel, 2020).

Antioxidant Activity

  • Research into coordination complexes constructed from pyrazole-acetamide derivatives, including those incorporating 1,3,4-oxadiazole rings, has shown significant antioxidant activity. These findings indicate potential applications in developing antioxidant therapies or compounds with protective effects against oxidative stress (K. Chkirate et al., 2019).

Future Directions

The future directions for research on “N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide” and similar compounds likely involve further exploration of their potential applications in medicinal chemistry and drug discovery .

properties

IUPAC Name

N-(3-methylphenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-15-5-3-7-17(11-15)22-25-23(30-26-22)18-9-10-21(29)27(13-18)14-20(28)24-19-8-4-6-16(2)12-19/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQGBKUBZHKXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

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